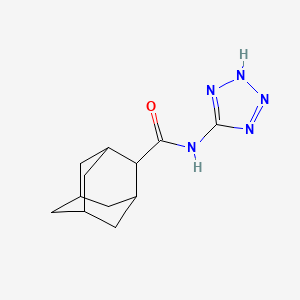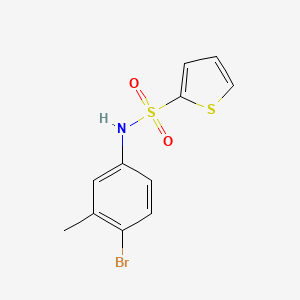
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-bromo-3-methylaniline under basic conditions to form the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactions using thiophene derivatives and subsequent functionalization steps to introduce the bromo and methyl groups. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
化学反応の分析
Types of Reactions
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
科学的研究の応用
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can result in inhibition or activation of the target proteins, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- N-(4-chloro-3-methylphenyl)thiophene-2-sulfonamide
- N-(4-fluoro-3-methylphenyl)thiophene-2-sulfonamide
- N-(4-iodo-3-methylphenyl)thiophene-2-sulfonamide
Uniqueness
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding and can be readily replaced by other functional groups through substitution reactions, providing a versatile scaffold for further chemical modifications .
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-7-9(4-5-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBBAFFUFDTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
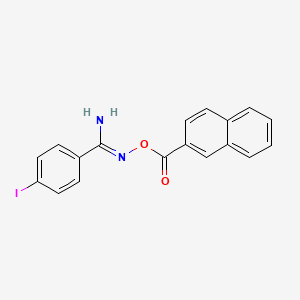
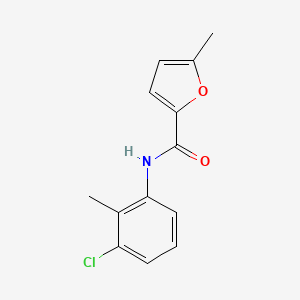
![1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B5831464.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B5831469.png)
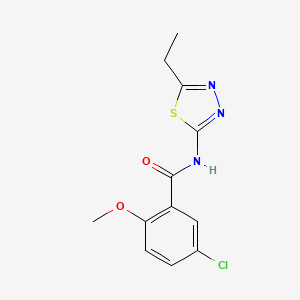
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
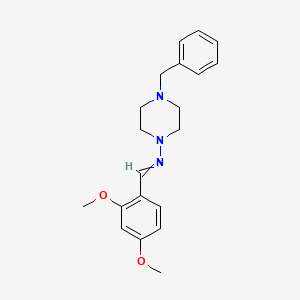
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
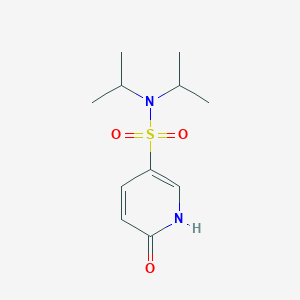
![6-Bromo-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B5831519.png)
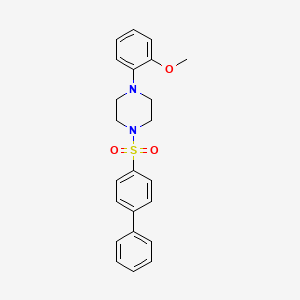
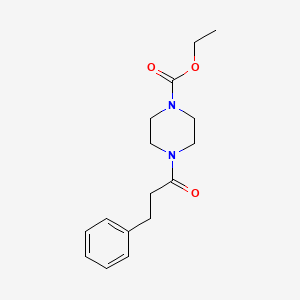
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
